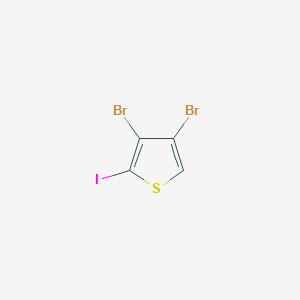

3,4-Dibromo-2-iodothiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C4HBr2IS |

|---|---|

Molecular Weight |

367.83 g/mol |

IUPAC Name |

3,4-dibromo-2-iodothiophene |

InChI |

InChI=1S/C4HBr2IS/c5-2-1-8-4(7)3(2)6/h1H |

InChI Key |

CWGLUYPBICIKPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(S1)I)Br)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3,4 Dibromo 2 Iodothiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like 3,4-Dibromo-2-iodothiophene, palladium-catalyzed reactions are especially prominent, enabling the selective transformation of the C-I bond while leaving the C-Br bonds intact for subsequent reactions.

Palladium catalysts are highly effective in mediating the coupling of organic halides with various organometallic and organic reagents. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The first step, oxidative addition, is typically the rate-determining and selectivity-determining step. The reactivity order for aryl halides in this step is overwhelmingly I > Br > Cl, a principle that governs the regioselective chemistry of this compound. libretexts.org

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a classic example of the high regioselectivity observed with this compound. wikipedia.orglibretexts.org The reaction is co-catalyzed by palladium and copper(I) and proceeds under mild, basic conditions. wikipedia.orgorganic-chemistry.org

The selective coupling at the C-2 position (the site of the iodine atom) is a well-established principle. libretexts.org This is because the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond is kinetically and thermodynamically favored over the stronger carbon-bromine bonds. nih.gov This allows for the synthesis of 2-alkynyl-3,4-dibromothiophenes, which are versatile intermediates for further functionalization. For instance, studies on di- and tri-halosubstituted heterocycles consistently show that Sonogashira coupling occurs preferentially at the position bearing the iodine atom. rsc.org This predictable selectivity makes it a reliable method for the stepwise construction of complex conjugated systems, such as enediynes, which can be achieved through sequential one-pot couplings with different alkynes. rsc.org

Table 1: Examples of Sonogashira Coupling with Halogenated Thiophenes

| Starting Material | Alkyne Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-dichloro-2-pyrone | Phenylacetylene | Pd(dba)₂/PPh₃, CuI | 6-phenylethynyl-4-chloro-2-pyrone | 85% | nih.gov |

| 2-bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0)/Cu(I) | 2-bromo-4-alkynyl-quinoline | N/A | libretexts.org |

This table illustrates the general principle of selectivity in Sonogashira reactions, where more reactive halogens (I > Br > Cl) are substituted preferentially.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a robust and widely used method for forming C-C bonds. libretexts.orgwikipedia.org Like the Sonogashira reaction, it demonstrates high regioselectivity for the C-I bond of this compound. This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents and byproducts. wikipedia.orgnih.gov

By selectively coupling various arylboronic acids at the C-2 position, the electronic properties of the resulting 2-aryl-3,4-dibromothiophene derivatives can be systematically modified. Introducing electron-donating or electron-withdrawing groups on the aryl partner allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This "electronic tunability" is critical in the field of organic electronics, where such molecules are used as building blocks for conductive polymers and organic semiconductors. rsc.org The synthesis of 2,5-biaryl-3-hexylthiophenes from 2,5-dibromo-3-hexylthiophene (B54134) highlights how Suzuki coupling is employed to create materials with specific electronic and biological properties. nih.gov

Table 2: Suzuki-Miyaura Coupling of Dihalothiophenes

| Thiophene (B33073) Substrate | Boronic Acid | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3-dibromothiophene | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(4-methoxyphenyl)-3-bromothiophene | 65% | researchgate.net |

| 2,3-dibromothiophene | vinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-vinyl-3-bromothiophene | 55% | researchgate.net |

This table provides examples of Suzuki coupling on dibromothiophenes, illustrating the formation of C-C bonds with retention of one bromine atom for further functionalization.

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca In the context of this compound, the Stille reaction again proceeds with high selectivity at the most labile C-I bond. uwindsor.ca

The mechanism follows the standard palladium-catalyzed cycle, where the rate of oxidative addition dictates the regiochemical outcome (C-I > C-Br). wikipedia.org This allows for the introduction of various organic groups (alkenyl, aryl, etc.) from the organostannane reagent specifically at the C-2 position of the thiophene ring. The resulting 2-substituted-3,4-dibromothiophenes can then be used in subsequent coupling reactions at the less reactive C-Br positions, providing a programmed approach to poly-substituted thiophenes.

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the nucleophile and a nickel or palladium complex as the catalyst. wikipedia.orggoogle.com It is a powerful method for forming alkyl-aryl and aryl-aryl bonds. jcu.edu.au When applied to polyhalogenated thiophenes, the reaction's course depends on the method of Grignard reagent formation.

Typically, the Grignard reagent is formed by reacting the organic halide with magnesium. With this compound, this would preferentially occur at the C-I bond, leading to the formation of a 3,4-dibromo-2-thienylmagnesium iodide intermediate. This intermediate can then couple with an organic halide. Alternatively, a pre-formed Grignard reagent can be coupled with this compound, in which case the reaction would again selectively occur at the C-I site via the catalytic cycle. google.comjcu.edu.au The reaction is highly effective for synthesizing alkylated thiophenes, which are precursors to important polymeric materials. rsc.orgjcu.edu.au

Table 3: Kumada Coupling Reactions with Halothiophenes

| Halothiophene | Grignard Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromothiophene (B119243) | 1,4-dibromobenzene | Ni(dppp)Cl₂ | 1-(2-thienyl)-4-bromobenzene | 50% | jcu.edu.au |

| 3-bromothiophene (B43185) | Hexylmagnesium bromide | Ni(dppp)Cl₂ | 3-hexylthiophene | >50% | google.com |

This table shows examples of Kumada coupling to form C-C bonds on various brominated thiophenes.

While cross-coupling reactions dominate the chemistry of this compound, nucleophilic aromatic substitution (SNAr) is also a possible transformation. Thiophene rings are generally more reactive towards nucleophiles than their benzene (B151609) counterparts, and this reactivity is further enhanced by the presence of electron-withdrawing halogen substituents. uoanbar.edu.iqquimicaorganica.org

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of three halogens on the thiophene ring in this compound activates the ring for attack by nucleophiles. However, for SNAr to occur efficiently, strong electron-withdrawing groups (like a nitro group) are often required to sufficiently stabilize the intermediate. quimicaorganica.orgnih.gov In the absence of such strong activating groups, SNAr reactions on polyhalogenated thiophenes may require harsh conditions or proceed with lower efficiency compared to transition metal-catalyzed pathways. uni-ulm.de Nonetheless, copper-mediated nucleophilic substitutions have been shown to be effective for introducing certain nucleophiles onto halothiophenes. uoanbar.edu.iq

Nucleophilic Substitution Reactions in Polyhalogenated Thiophenes

Preferential Iodine Replacement Strategies

The iodine atom at the C2 position of the thiophene ring is the most reactive site for substitution. This preference is attributed to the lower C-I bond strength compared to the C-Br bond and the greater ability of iodine to stabilize an organometallic intermediate. This selective reactivity is exploited in a variety of transformations, most notably in metal-halogen exchange reactions and palladium-catalyzed cross-coupling reactions.

For instance, treatment of polyhalogenated thiophenes with organolithium reagents at low temperatures typically results in selective metal-iodine exchange. This process forms a lithiated thiophene intermediate, which can then be trapped with a wide range of electrophiles to introduce a new functional group specifically at the C2 position. This strategy is a cornerstone for the site-specific functionalization of such molecules.

Another key strategy involves "halogen dance" reactions, where a strong base, such as lithium diisopropylamide (LDA), can induce the migration of halogen atoms. In mixed halothiophenes, it has been observed that iodo-substituents migrate preferentially over bromo-substituents. ic.ac.uk This process also proceeds through organolithium intermediates that can be functionalized, offering another route to selectively modify the thiophene core. ic.ac.uk

The following table summarizes common reactions demonstrating preferential iodine replacement:

| Reaction Type | Reagents & Conditions | Product Type | Ref |

| Metal-Halogen Exchange | n-BuLi, THF, -78°C; then Electrophile (E+) | 2-E-3,4-dibromothiophene | ic.ac.uk |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux | 2-Aryl-3,4-dibromothiophene | |

| Stille Coupling | Organostannane, Pd(PPh₃)₄, Toluene, reflux | 2-Substituted-3,4-dibromothiophene |

Bromine Replacement under Controlled Conditions

While the iodine at the C2 position is the primary reactive site, the bromine atoms at the C3 and C4 positions can also undergo substitution. These reactions typically require more forcing conditions or a different set of reagents after the C2 position has been functionalized or if the reaction is designed to target the C-Br bonds directly.

Following the selective replacement of iodine, subsequent metal-halogen exchange at a bromine position can be achieved, often by using a different organolithium reagent or by altering the reaction temperature. For example, after an initial functionalization at C2, a second metalation can be directed to one of the bromine-bearing carbons.

Furthermore, certain cross-coupling reactions can be optimized to favor reaction at C-Br bonds. This may involve the use of specific palladium or nickel catalysts and ligands that have a higher propensity to activate the C-Br bond. In some cases, the dehalogenation of polybrominated thiophenes indicates that the presence of one bromine atom can facilitate the removal of another, suggesting a cooperative effect that can be exploited under specific reductive conditions. scispace.com

Regioselective Functionalization and Derivatization

The ability to introduce various functional groups at specific positions on the thiophene ring is crucial for its application in materials science and medicinal chemistry. nih.gov For polyhalogenated thiophenes like this compound, regioselective functionalization is key to synthesizing precisely structured derivatives.

Strategies for Site-Specific Functionalization of Polyhalogenated Thiophenes

A primary strategy for the controlled functionalization of polyhalogenated thiophenes involves a sequence of metal-halogen exchange reactions followed by quenching with electrophiles. jcu.edu.au The hierarchy of halogen reactivity (I > Br > Cl) is fundamental to this approach. Starting with a polyhalogenated substrate, one can selectively replace the most reactive halogen, then move to the next most reactive under slightly different conditions.

Another powerful method is directed ortho-metalation, where a functional group already present on the ring directs the deprotonation and subsequent metalation of an adjacent position. However, in polyhalogenated systems, this is often competitive with metal-halogen exchange.

Successive magnesiation using reagents like TMPMgCl·LiCl has proven effective for the functionalization of dihalothiophenes, allowing for the introduction of substituents at specific positions before subsequent reactions at the halogenated sites. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are also indispensable tools. nih.govjcu.edu.au By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve chemoselective coupling at a specific carbon-halogen bond. jcu.edu.au

The following table outlines key strategies for site-specific functionalization:

| Strategy | Description | Typical Reagents | Ref |

| Sequential Metal-Halogen Exchange | Stepwise replacement of halogens based on reactivity (I > Br). | n-BuLi, s-BuLi, LDA | ic.ac.ukjcu.edu.au |

| Directed Metalation | A pre-existing group directs metalation to an adjacent carbon. | Organolithium reagents | jcu.edu.au |

| Magnesiation | Use of turbo-Grignard reagents for selective metalation. | TMPMgCl·LiCl | nih.gov |

| Selective Cross-Coupling | Pd or Ni-catalyzed reactions targeting a specific C-X bond. | Pd(PPh₃)₄, PdCl₂(dppf) | jcu.edu.au |

Influence of Halogen Identity and Position on Reactive Sites in Substituted Thiophenes

The reactivity of a substituted thiophene is profoundly influenced by the nature of the halogen and its position on the ring. acs.org The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), making iodinated positions the most susceptible to both metal-halogen exchange and oxidative addition in cross-coupling cycles.

The position of the halogen is also critical. Halogens at the α-positions (C2 and C5) of the thiophene ring are generally more reactive than those at the β-positions (C3 and C4). This is due to the higher acidity of α-protons and the greater stability of anionic intermediates at these positions. In this compound, the iodine is in an α-position, further enhancing its reactivity relative to the β-bromines. The electronic properties of the halogens, acting as inductively withdrawing but resonance-donating substituents, also modulate the electron density of the thiophene ring, influencing its susceptibility to electrophilic or nucleophilic attack. These combined effects dictate the regiochemical outcome of functionalization reactions, allowing for the programmed synthesis of highly substituted thiophene derivatives.

Theoretical and Spectroscopic Studies of 3,4 Dibromo 2 Iodothiophene and Analogs

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the electronic structure and dynamics of molecules, offering a window into transient states and reaction pathways that are often difficult to observe experimentally.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions involving thiophene (B33073) derivatives. By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface of a reaction, providing crucial information about its feasibility and preferred pathways.

For instance, DFT calculations have been instrumental in understanding the metabolism of thiophene-containing drugs, which can lead to toxicity. Studies have explored the competitive metabolic pathways of S-oxidation and epoxidation mediated by cytochrome P450 enzymes. acs.org DFT calculations revealed that the energy barrier for S-oxidation is higher than that for epoxidation, suggesting that the formation of the epoxide metabolite is both kinetically and thermodynamically more favorable. acs.org This kind of detailed mechanistic insight is vital for designing safer drugs.

In the context of synthetic chemistry, DFT calculations have been used to investigate the mechanisms of cycloaddition reactions. For example, the metal-free [3+2] cycloaddition of enolates with azides has been studied using the M06-2X/6-31+G(d,p) level of theory to understand the different steps of the reaction. nih.gov Similarly, DFT has been employed to explore the catalytic cycle of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. nih.gov

Ab Initio Molecular Dynamics Simulations for Photo-Induced Dynamics

Ab initio molecular dynamics (AIMD) simulations allow for the real-time observation of molecular motion following photoexcitation. rub.de This method computes the forces acting on the nuclei directly from electronic structure calculations as the simulation progresses, providing a detailed picture of the coupled electronic and nuclear dynamics. rub.de

AIMD is particularly valuable for studying non-adiabatic processes, where the system transitions between different electronic states. rsc.org The "Ab Initio Multiple Cloning" (AIMC) method is a sophisticated AIMD approach that decomposes the multidimensional wave-function into a superposition of Gaussian coherent states. rsc.orgosti.gov This technique has been applied to simulate photoinduced processes in conjugated molecules, shedding light on phenomena such as electronic and vibrational coherence and energy transfer. rsc.org

For halogenated thiophenes, AIMD simulations can track the complex dynamics following UV excitation, including ultrafast ring-opening and bond fission events. nih.gov These simulations, when combined with experimental data, provide a comprehensive understanding of the photochemical reaction pathways. nih.gov

Quantum Chemical Modeling for Structure-Reactivity Relationships in Thiophene Derivatives

Quantum chemical modeling is a powerful approach to establish quantitative structure-reactivity relationships (QSRRs), which link the structural or electronic properties of a molecule to its chemical reactivity. chemrxiv.org These models are crucial for predicting the behavior of new compounds and for designing molecules with desired properties.

A key concept in this area is the use of quantum molecular properties, calculated through methods like DFT, to predict reactivity parameters. chemrxiv.org For example, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often correlated with a molecule's ability to donate or accept electrons, respectively. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability. researchgate.net

Studies on thiophene derivatives as corrosion inhibitors have utilized DFT to calculate various quantum chemical parameters, such as electronegativity (χ), hardness (η), and the fraction of electrons transferred (ΔN), to understand their inhibition mechanism. researchgate.net By analyzing these parameters, researchers can predict which derivatives will be more effective at protecting metal surfaces from corrosion. researchgate.net

Furthermore, quantum chemical methods can be used to explore the origin of toxicity in thiophene-containing drugs by examining the electronic details of metabolic reactions. acs.org This atomic-level understanding can guide the development of less toxic pharmaceutical compounds.

Spectroscopic Investigations of Photochemical Processes

Spectroscopy provides the experimental counterpart to computational studies, allowing for the direct observation of the photochemical events that are modeled theoretically.

UV Photochemistry of Halogenated Thiophenes

The ultraviolet (UV) photochemistry of halogenated thiophenes is characterized by complex dynamics involving multiple electronic states and reaction channels. aip.org Upon absorption of a UV photon, these molecules can undergo isomerization, ring-opening, or dissociation of the carbon-halogen bond. nih.govaip.org

The absorption spectra of halogenated thiophenes in the UV region typically show a broad continuum centered around 240 nm. aip.org This band is attributed to a combination of π → π* transitions, which give rise to vibrational structure, and dissociative (n/π) → σ* transitions, which lead to a broad absorption continuum. aip.org

Time-resolved spectroscopic techniques, such as femtosecond extreme ultraviolet (XUV) transient absorption spectroscopy, have been used to monitor the dynamics initiated by UV light. aip.org For example, in the case of 2-iodothiophene (B115884), these experiments have tracked the C-I bond fission in real-time. aip.org Combining these experimental results with theoretical calculations provides a detailed picture of the photo-induced dynamics, from the initial excitation to the final products. nih.govaip.org

C-I and C-Br Bond Dissociation Mechanisms

The cleavage of carbon-halogen bonds is a primary photochemical process in halogenated thiophenes. The relative strengths of the C-I and C-Br bonds play a significant role in determining the photochemical outcome.

Theoretical calculations of bond dissociation energies (BDEs) have shown that C-Cl bonds are, on average, about 7.55 kcal/mol stronger than C-Br bonds in halogenated heterocycles. nih.gov There is a strong linear correlation between the BDEs of C-Cl and C-Br bonds, indicating that the factors influencing bond strength are similar for both halogens. nih.gov

The position of the halogen on the thiophene ring also affects the BDE. For instance, C-X bonds at the α-position (adjacent to the sulfur atom) have different BDEs compared to those at the β-position. These differences in bond strength influence the regioselectivity of reactions such as palladium-catalyzed cross-coupling. nih.gov

Transient Absorption Spectroscopy and Resonance Raman Studies of Halothiophenes

Transient absorption spectroscopy and resonance Raman spectroscopy are powerful techniques used to investigate the ultrafast dynamics of photoexcited molecules, providing insights into reaction mechanisms, electronic state transitions, and vibrational motions that occur on femtosecond to picosecond timescales. nsf.govschlaucohenlab.com In the context of halothiophenes, these methods have been instrumental in elucidating the complex photochemistry following ultraviolet (UV) excitation, particularly the dynamics of carbon-halogen (C-X) bond fission and potential ring-opening pathways. escholarship.orgnih.gov

Transient absorption spectroscopy operates on a pump-probe principle. A pump pulse excites the molecule to a higher electronic state, and a subsequent, time-delayed probe pulse measures the absorption of the transient species. youtube.com By varying the delay time between the pump and probe pulses, it is possible to track the evolution of the excited state population and the formation of photoproducts in real-time. nsf.gov

Resonance Raman spectroscopy provides detailed information about the vibrational modes that are coupled to an electronic transition. capes.gov.br When the excitation wavelength is tuned to be in resonance with an electronic absorption band of a molecule, the intensities of certain Raman bands are dramatically enhanced. hku.hk These enhanced modes are typically those involved in the initial structural changes the molecule undergoes immediately following photoexcitation, offering a window into the Franck-Condon region dynamics. hku.hk

Research Findings in Halothiophenes

Studies on model halothiophenes, such as 2-iodothiophene and 2-bromothiophene (B119243), have provided a foundational understanding of the photodissociation dynamics applicable to more complex derivatives like 3,4-dibromo-2-iodothiophene.

Upon UV excitation in the A-band, iodothiophenes exhibit complex photodissociation behavior. This absorption band is not composed of a single electronic transition but rather a superposition of dissociative (n/π) → σ* transitions, which are localized on the C-I bond, and bound π → π* transitions centered on the thiophene ring. researchgate.netaip.org The interplay between these states dictates the subsequent dissociation pathway.

Transient Absorption Studies:

Femtosecond transient absorption spectroscopy experiments on 2-iodothiophene have revealed the intricate timeline of its photodissociation. Following UV excitation, the depletion of the parent molecule's signal is observed to continue for up to 1 picosecond (ps), indicating that the dissociation is not instantaneous. escholarship.org The appearance of neutral iodine atom (I) fragments is delayed, beginning to rise only after approximately 100 femtoseconds (fs) and reaching its final yield around 1 ps. escholarship.org This delayed dissociation suggests a more complex mechanism than direct C-I bond cleavage.

Time-resolved studies on 2- and 3-iodothiophene (B1329286) have identified two competing dissociation pathways: a "direct" and an "indirect" channel. rsc.org

The direct pathway involves rapid C-I bond fission, occurring on a timescale of tens of femtoseconds. This is associated with excitation to a repulsive electronic state. rsc.org

The indirect pathway shows a delayed onset of about 1 ps and is attributed to a different excitation, likely involving intramolecular vibrational redistribution or transitions between different electronic states before dissociation. rsc.org The branching ratio between these two channels is found to be dependent on the isomer, with 3-iodothiophene showing a greater yield from the indirect channel. rsc.org

Further studies combining transient absorption with theoretical calculations suggest that for 2-iodothiophene, the primary event is a π → π* excitation. This is followed by a nonadiabatic transition to a dissociative π → σ* state, which ultimately leads to the breaking of the C-I bond. aip.org

| Compound | Excitation Wavelength (nm) | Observed Process | Timescale |

| 2-Iodothiophene | 268 | I-atom appearance | 160 ± 30 fs |

| 2-Iodothiophene | UV | Parent bleach increase | up to ~1 ps |

| 2-Iodothiophene | 262 | Indirect dissociation onset | ~1 ps |

| 3-Iodothiophene | 262 | Indirect dissociation onset | ~1 ps |

Resonance Raman Studies:

Resonance Raman spectra of 2-iodothiophene, with excitation wavelengths resonant with its A-band absorption, show strong enhancement of vibrational modes associated with the thiophene ring, particularly the symmetric C=C stretch. hku.hkresearchgate.net This indicates that the initial dynamics following photoexcitation involve significant motion along the ring coordinates, not just the C-I stretching coordinate. researchgate.net This finding lends further support to the idea that π → π* transitions, which are centered on the ring, play a crucial role in the photochemistry. hku.hkaip.org

The observed vibrational modes in the resonance Raman spectra of 2-iodothiophene provide a map of the initial forces exerted on the molecule in the excited state.

| Compound | Excitation Wavelengths (nm) | Prominently Enhanced Vibrational Modes (cm⁻¹) | Assignment |

| 2-Iodothiophene | 239.5, 245.9, 252.7 | 1386 | Nominal symmetric C=C stretch |

| 2-Iodothiophene | 239.5, 245.9, 252.7 | 738 | Nominal antisymmetric CSC stretch |

| 2-Iodothiophene | 239.5, 245.9, 252.7 | 626 | Nominal symmetric CSC stretch |

| 2-Iodothiophene | 239.5, 245.9, 252.7 | 280 | Nominal C-I stretch |

The activation of these ring modes is analogous to the behavior observed in iodobenzene, suggesting common photodissociation dynamics among aromatic iodides where π → π* excitations are coupled to dissociative states. researchgate.netaip.org For a molecule like this compound, one would expect a similarly complex interplay of excited states. The presence of additional bromine atoms would likely introduce further complexity to the potential energy surfaces and could influence the branching ratios between different dissociation channels (C-I vs. C-Br bond cleavage) and the lifetimes of the excited states.

Applications of 3,4 Dibromo 2 Iodothiophene in Advanced Organic Synthesis and Materials Science

Building Blocks for Conjugated Systems and Polymers

3,4-Dibromo-2-iodothiophene is a highly functionalized thiophene (B33073) derivative that serves as a versatile building block in the synthesis of complex organic materials. Its distinct arrangement of three halogen atoms—two bromine and one iodine—at specific positions on the thiophene ring allows for selective and sequential reactions, making it a valuable precursor for a variety of advanced applications.

Synthesis of Polythiophenes and Related π-Conjugated Polymers

The development of soluble and processable conducting polymers has been a significant goal in materials science, with polythiophenes being a prominent class of these materials. The properties of polythiophenes are highly dependent on their regioregularity, which refers to the specific orientation of the repeating monomer units. cmu.edu Regioregular head-to-tail (HT) coupled poly(3-substituted)thiophenes exhibit enhanced electronic and photonic properties due to their ability to form well-ordered, planar structures that facilitate π-conjugation. cmu.eduacs.org In contrast, irregular couplings lead to twisted polymer chains and reduced conjugation. cmu.edu

Various synthetic methods have been developed to achieve high regioregularity in polythiophenes, often involving the polymerization of 2,5-dihalo-3-substituted thiophenes. cmu.edunih.gov While this compound is not a direct monomer for the most common poly(3-alkylthiophenes), its structural motif is relevant to the synthesis of more complex and functionalized polythiophenes. The selective reactivity of the iodo and bromo substituents allows for its incorporation into polymeric chains through various cross-coupling reactions. For instance, the iodine at the 2-position can be selectively reacted, leaving the bromine atoms at the 3- and 4-positions available for subsequent functionalization or polymerization steps. This stepwise approach is crucial for creating well-defined, multi-functional conjugated polymers with tailored properties.

The introduction of various functional groups onto the polythiophene backbone can significantly alter their solubility, processability, and electronic properties. nih.gov For example, the incorporation of ester, acetyl, or fluoroalkyl groups can modify the polymer's electronic band gap and conductivity. nih.gov The strategic use of precursors like this compound can facilitate the synthesis of such functionalized polymers.

Table 1: Common Methods for Regioregular Polythiophene Synthesis

| Method | Monomer Type | Catalyst/Reagent | Key Feature |

| McCullough Method | 2-bromo-3-alkylthiophenes | LDA, MgBr₂·Et₂O, Ni(dppp)Cl₂ | High head-to-tail (HT) regioregularity. cmu.edu |

| Rieke Method | 2,5-dibromo-3-alkylthiophenes | Rieke Zinc (Zn*) | Selective oxidative addition to form a key intermediate. cmu.edu |

| Grignard Metathesis (GRIM) | 2,5-dibromo-3-alkylthiophene | Alkyl Grignard reagent, Ni(dppp)Cl₂ | Room temperature, large-scale synthesis. cmu.edu |

| Oxidative Polymerization | 3-alkylthiophene | FeCl₃ | Simpler method, but can lead to regiorandom polymers. tandfonline.comcmu.edu |

Ligand Synthesis for Coordination Chemistry (e.g., Bipyridine Ligands)

This compound serves as a valuable precursor in the synthesis of specialized ligands for coordination chemistry. The differential reactivity of its halogen atoms allows for the stepwise introduction of coordinating moieties, leading to the formation of complex and functional ligands. Bipyridine ligands, which are central to the construction of various metal complexes, can be synthesized using thiophene derivatives as building blocks. mdpi.compreprints.org

The synthesis of thiophene-bipyridine ligands often involves palladium-catalyzed cross-coupling reactions. nih.govacs.org For example, a bromo-substituted bipyridine can be coupled with a thiophene derivative that has been functionalized with a reactive group, such as a boronic acid or an organotin reagent, at the site of a former halogen. The presence of multiple halogens on the this compound ring provides multiple points for such coupling reactions, enabling the construction of multidentate ligands. hud.ac.uk These ligands can then be used to form complexes with various transition metals, such as platinum(II), leading to materials with interesting photophysical and electronic properties. nih.govacs.org

The resulting metal complexes can find applications in areas such as catalysis, sensing, and molecular electronics. The specific geometry and electronic nature of the ligand, which can be finely tuned through the synthetic route starting from precursors like this compound, play a crucial role in determining the properties of the final metal complex. hud.ac.uk

Precursors for Organic Electronic Materials (e.g., in OLEDs, organic semiconductors)

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and stability. cas.org They are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). cas.orgbeilstein-journals.org The performance of these devices is highly dependent on the molecular structure of the organic semiconductor used. researchgate.net

This compound can be utilized as a starting material for the synthesis of a wide range of organic semiconductors. By selectively replacing the halogen atoms with various aromatic or electron-donating/withdrawing groups, a diverse library of thiophene-based molecules and polymers with tailored electronic properties can be created. nih.govcas.org For instance, the synthesis of donor-π-acceptor (D-π-A) type molecules, which are often used as emitters in OLEDs, can be facilitated by the stepwise functionalization of a polyhalogenated thiophene core. beilstein-journals.orgbeilstein-archives.org

The introduction of specific side chains or functional groups can influence the solid-state packing of the molecules, which in turn affects their charge mobility and luminescent properties. nih.gov For example, attaching bulky substituents can prevent aggregation-caused quenching of fluorescence, leading to more efficient OLEDs. The ability to precisely control the molecular architecture through the use of versatile building blocks like this compound is therefore essential for the development of next-generation organic electronic devices. rsc.org

Table 2: Applications of Thiophene-Based Materials in Organic Electronics

| Device | Role of Thiophene Material | Desired Properties |

| OLEDs | Emitter, Host, Charge Transport Layer | High fluorescence quantum yield, appropriate energy levels, good charge mobility. beilstein-journals.orgresearchgate.net |

| OFETs | Active Channel Material | High charge carrier mobility, good on/off ratio, environmental stability. cas.org |

| OPVs | Donor or Acceptor Material | Broad absorption spectrum, efficient charge separation and transport. cas.org |

Construction of Complex Molecular Architectures (e.g., Unsymmetrical Enediynes)

The unique reactivity of the three different halogen positions on this compound makes it an ideal starting point for the construction of complex and unsymmetrical molecular architectures. The selective nature of Sonogashira and Stille cross-coupling reactions allows for the sequential introduction of different alkynyl or other organic fragments.

For example, the more reactive C-I bond can be selectively coupled with a terminal alkyne under palladium catalysis, leaving the C-Br bonds intact for subsequent reactions. This allows for a stepwise and controlled assembly of unsymmetrical di- or even tri-substituted thiophenes. This methodology is particularly useful in the synthesis of enediynes, a class of compounds known for their unique electronic properties and biological activity. The thiophene ring can serve as a scaffold to hold the two alkyne units in a specific spatial arrangement, which is crucial for their designed function.

Intermediates in the Synthesis of Functional Organic Molecules

Role in Multistep Synthetic Pathways

Beyond its direct application in materials science, this compound is a valuable intermediate in multistep organic synthesis. flinders.edu.aumit.edu Its utility stems from the ability to perform selective transformations at each of the three halogenated positions. This allows for the introduction of a variety of functional groups in a controlled manner, leading to the synthesis of highly substituted and complex target molecules. nih.gov

The differential reactivity of the C-I and C-Br bonds is a key feature that is exploited in these synthetic pathways. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, as well as in metal-halogen exchange reactions. mdpi.com This allows for the selective functionalization of the 2-position of the thiophene ring while leaving the 3- and 4-positions available for subsequent transformations.

For example, a synthetic sequence could involve an initial Suzuki coupling at the 2-position, followed by a subsequent coupling reaction at one of the bromine-substituted positions. This stepwise approach provides a high degree of control over the final molecular structure and is a powerful tool for the synthesis of complex natural products, pharmaceuticals, and other functional organic molecules. The ability to introduce different functional groups at specific positions on the thiophene ring is essential for fine-tuning the properties of the target molecule.

Versatility as a Platform for Diverse Chemical Transformations

The trifunctional nature of this compound, possessing three distinct halogen atoms on the thiophene core, establishes it as a highly versatile and valuable building block in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility, enabling chemists to perform selective and sequential functionalization of the thiophene ring. This regiochemical control is paramount for the construction of complex, multi-substituted thiophene derivatives that are pivotal in materials science and medicinal chemistry.

The C-I bond at the 2-position is significantly more reactive than the C-Br bonds at the 3- and 4-positions, particularly in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the initial selective substitution at the C-2 position while leaving the two bromine atoms untouched for subsequent transformations. This stepwise approach provides a strategic and controlled pathway to synthesize di-, tri-, or even tetra-substituted thiophenes with precise control over the substituent placement.

Common transformations leveraging this differential reactivity include a variety of metal-catalyzed cross-coupling reactions. These methods are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, thereby assembling complex molecular architectures.

Key Chemical Transformations:

Suzuki-Miyaura Coupling: This reaction is widely employed for the formation of C-C bonds by coupling the halo-thiophene with an organoboron compound, such as a boronic acid or ester. The higher reactivity of the C-I bond allows for selective arylation or vinylation at the C-2 position. Subsequent modification at the C-3 and/or C-4 positions can then be achieved under more forcing reaction conditions to react the C-Br bonds. researchgate.netd-nb.info

Stille Coupling: Involving the reaction with organostannanes, the Stille coupling offers another efficient method for regioselective C-C bond formation. Similar to the Suzuki reaction, the C-2 position can be functionalized selectively. This has been a key strategy in creating conjugated oligomers and polymers. rsc.org

Sonogashira Coupling: This reaction facilitates the introduction of alkyne moieties onto the thiophene ring by coupling with a terminal alkyne. The resulting alkynylthiophenes are crucial intermediates for a range of advanced materials, including organic semiconductors and molecular wires.

Grignard Metathesis (GRIM) Polymerization: The differential reactivity of the halogens is also exploited in polymerization reactions. For instance, selective metal-halogen exchange at the more reactive iodine site can generate a Grignard reagent, which can then be used in GRIM polymerization to produce regioregular polythiophenes with tailored properties. mdpi.com

The following tables provide illustrative examples of the selective functionalization of polyhalogenated thiophenes, demonstrating the principles that apply to this compound.

Table 1: Regioselective Suzuki-Miyaura Coupling of Dihalothiophenes

This table demonstrates the selective reaction at the more reactive halogen position in dihalothiophenes, a principle directly applicable to the C-2 iodo position of this compound.

| Starting Material | Coupling Partner (Boronic Acid) | Catalyst | Product | Yield (%) |

| 2,3-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | 3-Bromo-2-phenylthiophene | High |

| 2,5-Dibromo-3-hexylthiophene (B54134) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 2-Bromo-5-(4-methoxyphenyl)-3-hexylthiophene | 76 |

| 2,5-Dibromo-3-hexylthiophene | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | 2-Bromo-5-(3,5-dimethylphenyl)-3-hexylthiophene | 71 |

Data sourced from multiple studies on regioselective coupling reactions. researchgate.netnih.govresearchgate.net

Table 2: Polymerization of Halogenated Thiophene Monomers

This table illustrates the use of halogenated thiophenes in the synthesis of polymers, a key application for which this compound serves as a potential precursor.

| Monomer | Polymerization Method | Catalyst | Resulting Polymer |

| 2-Bromo-3-dodecyl-5-iodothiophene | Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | Poly(3-dodecylthiophene) |

| 3',4'-Dibromo-2,2':5',2"-terthiophene | Electropolymerization | - | Poly(3',4'-dibromo-terthiophene) |

| Dithieno[3,2-b:2′,3′-d]thiophene derivatives | Stille Coupling | Pd(PPh₃)₄ | Conjugated Copolymers |

Data sourced from various polymerization studies. rsc.orgmdpi.comscite.ai

The strategic, stepwise functionalization of this compound allows for the rational design and synthesis of a vast library of thiophene-based molecules. This capability makes it an indispensable tool for developing new organic electronic materials, such as those used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), where precise control over the molecular structure and electronic properties is critical. ossila.comossila.comrsc.org

Future Research Directions in 3,4 Dibromo 2 Iodothiophene Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthetic routes to 3,4-dibromo-2-iodothiophene and other polyhalogenated thiophenes often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research is expected to focus on the development of more efficient, economical, and environmentally benign synthetic methods.

One promising area of investigation is the refinement of reductive dehalogenation strategies. For instance, a patented method describes the preparation of 3,4-dibromothiophene (B32776) from 2,3,4,5-tetrabromothiophene using zinc powder and acetic acid. google.com Future work could explore the adaptation of such methods for the selective synthesis of this compound, potentially through the use of milder reducing agents and catalytic systems to enhance regioselectivity and minimize waste.

Furthermore, the development of one-pot syntheses and domino reactions presents a significant opportunity for streamlining the production of this and related compounds. nih.gov By combining multiple reaction steps into a single, efficient process, these methods can reduce the need for intermediate purification steps, thereby saving time, solvents, and energy. Research in this area could focus on designing novel catalytic systems that can facilitate a sequence of halogenation and/or dehalogenation reactions with high control over the final substitution pattern.

The principles of green chemistry are also expected to play a more prominent role in the synthesis of polyhalogenated thiophenes. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis or mechanochemistry. acs.org Exploring these avenues will be crucial for developing sustainable and scalable production methods for this compound.

Advanced Strategies for Ultra-Regioselective Functionalization

The trifunctional nature of this compound, with its distinct carbon-iodine and carbon-bromine bonds, offers a rich platform for selective chemical modifications. Future research will undoubtedly focus on developing more sophisticated and highly regioselective functionalization strategies to fully exploit this potential.

Building upon existing knowledge of halogen-metal exchange reactions, future work could explore the use of a wider range of organometallic reagents and catalytic systems to achieve unprecedented levels of regiocontrol. uni-muenchen.de For example, the differential reactivity of the C-I and C-Br bonds towards various organolithium or Grignard reagents can be further investigated to enable sequential and site-specific introduction of different functional groups.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govunito.it Future research is anticipated to focus on the development of novel catalyst systems with enhanced selectivity for one halogen position over the others. This could involve the design of ligands that can finely tune the electronic and steric properties of the metal center, thereby directing the catalytic activity to a specific C-X bond.

Photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization and other transformations. nih.gov Investigating the application of photoredox catalysis to the regioselective functionalization of this compound could open up new reaction pathways that are not accessible through traditional methods. This could enable the direct introduction of functional groups at specific positions on the thiophene (B33073) ring under environmentally benign conditions.

In-depth Mechanistic Studies Using State-of-the-Art Analytical Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for the rational design of improved synthetic methods. Future research in this area will likely involve the application of advanced analytical techniques to probe reaction intermediates and transition states.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, will continue to be a cornerstone for characterizing the structure of reactants, products, and intermediates. cdnsciencepub.com In situ NMR studies could provide real-time insights into reaction kinetics and pathways.

Mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are invaluable for identifying and characterizing transient species in reaction mixtures. cdnsciencepub.com Coupling these techniques with separation methods like liquid chromatography (LC-MS) can provide a comprehensive picture of complex reaction profiles.

Computational chemistry and density functional theory (DFT) calculations are becoming increasingly powerful tools for elucidating reaction mechanisms. acs.orgaip.org These methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of different transformations, thereby guiding experimental design.

Furthermore, advanced techniques like velocity map imaging can provide detailed information about the dynamics of bond-breaking and bond-forming processes in the gas phase, offering fundamental insights into the photochemistry and reactivity of halogenated thiophenes. aip.org

Exploration of Emerging Applications in Cross-Disciplinary Fields

The unique electronic and structural features of this compound and its derivatives make them promising candidates for a variety of applications in materials science, medicinal chemistry, and beyond. Future research should focus on exploring and expanding these potential uses.

In the field of organic electronics, polyhalogenated thiophenes serve as key building blocks for the synthesis of organic semiconductors, which are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Future work could involve the synthesis of novel polymers and small molecules derived from this compound with tailored electronic properties for next-generation electronic devices.

The thiophene scaffold is a common motif in many biologically active molecules. The ability to selectively functionalize this compound opens up possibilities for creating libraries of novel compounds for drug discovery. nih.gov These compounds could be screened for activity against a range of biological targets, potentially leading to the development of new therapeutic agents.

The development of novel sensors and probes is another exciting area of research. The halogen atoms on the thiophene ring can participate in halogen bonding, a non-covalent interaction that can be exploited for molecular recognition and sensing applications. acs.org Derivatives of this compound could be designed to selectively bind to specific analytes, leading to a detectable change in their optical or electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.